1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
1-{2-azatricyclo[9400,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(4-methylpiperazin-1-yl)ethan-1-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(4-methylpiperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(4-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an antihistamine.
Mechanism of Action
The mechanism of action of 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an antihistamine, it likely binds to histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl: Shares a similar tricyclic structure but differs in functional groups.
2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one: Another tricyclic compound with different substituents.
Uniqueness
The uniqueness of 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(4-methylpiperazin-1-yl)ethan-1-one lies in its specific combination of a tricyclic core with a piperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H25N3O/c1-22-12-14-23(15-13-22)16-21(25)24-19-8-4-2-6-17(19)10-11-18-7-3-5-9-20(18)24/h2-9H,10-16H2,1H3 |
InChI Key |
OXJUEUURSNQOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
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